Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone

Lipophilicity Drug-likeness Physicochemical profiling

Researchers optimizing benzimidazol-1-yl aryl methanones face a critical SAR data gap: activity of phenyl-substituted analogs (MIC 1.56 µg/mL vs M. tuberculosis) cannot be extrapolated to naphthyl derivatives. This compound bridges that gap. • Higher LogP (4.8-5.4) & extended π-surface for membrane penetration & stacking interaction studies • Pyridin-3-yl H-bond acceptor geometry distinct from 2- and 4-pyridyl hinge binders for kinase selectivity panels • ≥97% HPLC purity, ISO-certified QC; available for direct head-to-head MIC determination

Molecular Formula C23H15N3O
Molecular Weight 349.4 g/mol
Cat. No. B12102546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone
Molecular FormulaC23H15N3O
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)N3C4=CC=CC=C4N=C3C5=CN=CC=C5
InChIInChI=1S/C23H15N3O/c27-23(18-12-11-16-6-1-2-7-17(16)14-18)26-21-10-4-3-9-20(21)25-22(26)19-8-5-13-24-15-19/h1-15H
InChIKeyLYSXGIIGTSCKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1000 mg / 5000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone – Structural Profile & Procurement-Relevant Characteristics


Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone (CAS 1449509-64-1, C₂₃H₁₅N₃O, MW 349.4 g/mol) is a heterocyclic compound comprising a naphthalene-2-carbonyl group linked to the N-1 position of a 2-(pyridin-3-yl)-1H-benzo[d]imidazole scaffold [1]. It belongs to the class of benzimidazol-1-yl aryl methanones, a chemotype investigated for antimicrobial, antimycobacterial, and kinase-inhibitory activities [2]. The compound carries a LogP of 4.8–5.4, zero H-bond donors, three H-bond acceptors, and a topological polar surface area of 48 Ų (predicted), placing it in a property space distinct from its phenyl-substituted and pyridin-2-yl regioisomeric analogs [1].

Why Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone Cannot Be Replaced by Generic In-Class Analogs


The compound integrates three structural features—naphthalen-2-yl acyl, pyridin-3-yl at benzimidazole C-2, and a methanone bridge at N-1—whose collective spatial and electronic properties are not simultaneously present in any single close analog. Replacing the naphthalen-2-yl with a substituted phenyl ring (as in [2-(substituted phenyl)-benzimidazol-1-yl]-pyridin-3-yl-methanones) reduces lipophilicity by >1 LogP unit and eliminates the extended π-surface required for stacking interactions observed in naphthyl-containing benzimidazole docking studies [1][2]. Shifting the pyridine nitrogen from the 3- to the 2-position (CAS 1449509-61-8) alters the H-bond acceptor geometry, while removing the methanone carbonyl or relocating the naphthalene attachment to C-2 abolishes the N-1 acyl pharmacophore entirely . These differences mean that potency, selectivity, and physicochemical behavior observed for one sub-series cannot be extrapolated to another without direct comparative data.

Quantitative Differentiation Evidence for Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone vs. Closest Analogs


Lipophilicity (LogP) Differentiation from Phenyl-Substituted Benzimidazol-1-yl Pyridin-3-yl Methanones

The naphthalen-2-yl substituent confers substantially higher lipophilicity than the substituted phenyl groups used in the most closely related biologically characterized series. The target compound has a predicted LogP of 4.8–5.4 [1], whereas the [2-(substituted phenyl)-benzimidazol-1-yl]-pyridin-3-yl-methanones reported by Sharma et al. (2009) occupy a LogP range of approximately 2.5–3.8 based on the substituent pattern [2]. This ~1.5–2.9 Log-unit increase corresponds to a 30- to 800-fold higher predicted octanol-water partition coefficient, directly affecting membrane permeability, tissue distribution, and protein binding.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count Differential vs. 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole

The target compound contains four H-bond acceptors (carbonyl oxygen, pyridine nitrogen, and two benzimidazole nitrogens), compared to only two H-bond acceptors in the simpler 2-(naphthalen-2-yl)-1H-benzo[d]imidazole scaffold [1]. The additional methanone carbonyl and pyridine nitrogen expand the potential for directional intermolecular hydrogen bonds and metal-chelation interactions relevant to target engagement.

H-bond acceptor Pharmacophore Molecular recognition

Predicted Topological Polar Surface Area (TPSA) vs. Phenyl-Substituted Analogs

The target compound has a predicted TPSA of 48 Ų , which is identical to the core benzimidazol-1-yl pyridin-3-yl methanone scaffold regardless of the aryl substituent. However, the naphthalen-2-yl group increases molecular weight to 349.4 g/mol versus ~325–340 g/mol for phenyl-substituted analogs, yielding a TPSA/MW ratio of 0.137 vs. ~0.14–0.15 for the phenyl series [1]. This lower TPSA/MW ratio suggests a slight shift toward higher membrane permeability within the same TPSA constraint.

TPSA Oral bioavailability Blood-brain barrier

Rotatable Bond Count and Conformational Pre-organization vs. Acetamide-Linked Analog

The target compound has only 2 rotatable bonds (the C–C bond between naphthalene and carbonyl, and the C–C bond between carbonyl and benzimidazole N-1) [1], compared to 4 rotatable bonds in the acetamide analog N-(naphthalen-2-yl)-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetamide [2]. Greater conformational pre-organization may reduce the entropic penalty upon target binding, a factor that can translate into improved binding affinity per unit molecular weight (ligand efficiency).

Conformational restriction Entropic penalty Ligand efficiency

Antimycobacterial Activity Class-Level Benchmark: Naphthyl Benzimidazole vs. Phenyl Subseries

Direct MIC data for the target compound against Mycobacterium tuberculosis have not been reported in public literature. However, the naphthalene-containing benzimidazole series from the 2021 JCCS study (compounds 11–19) demonstrated MIC values of 7.81–62.50 μg/mL against Gram-positive and Gram-negative bacteria, with compound 18 showing the broadest potency [1]. In the phenyl-substituted benzimidazol-1-yl pyridin-3-yl methanone series (Sharma et al. 2009, compounds 12–20), the most active antimycobacterial compound (16) achieved an MIC of 1.56 μg/mL against M. tuberculosis, equipotent to ethambutol [2][3]. The naphthalen-2-yl compound's activity remains uncharacterized, representing a critical data gap.

Antimycobacterial MIC Tuberculosis

Predicted Boiling Point and Thermal Stability vs. Pyridin-2-yl Regioisomer

The predicted boiling point of the target compound is 610.9 ± 57.0 °C at 760 mmHg . While direct experimental comparison data for the pyridin-2-yl regioisomer (CAS 1449509-61-8) are not publicly available, the pyridin-3-yl substitution pattern is expected to influence intermolecular π-stacking and dipole moment relative to the pyridin-2-yl isomer, which may affect melting point, solubility, and thermal stability during storage and formulation. Procurement specifications from multiple vendors list purity at ≥97–98% (HPLC) with storage at ambient temperature, indicating adequate bench stability under standard laboratory conditions .

Thermal stability Boiling point Formulation

Highest-Confidence Research & Industrial Application Scenarios for Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone


Antimicrobial Lead Optimization: Exploring the Naphthalen-2-yl Pharmacophore Space

The well-characterized antimicrobial and antimycobacterial activity of the phenyl-substituted [2-(substituted phenyl)-benzimidazol-1-yl]-pyridin-3-yl-methanone series (MIC as low as 1.56 μg/mL against M. tuberculosis) [1] establishes the chemotype as a validated starting point. The naphthalen-2-yl analog provides a higher-LogP derivative for evaluating the impact of increased lipophilicity and extended aromatic surface on antimicrobial spectrum, resistance profile, and membrane penetration. Procurement of this compound enables direct head-to-head MIC determination against the same bacterial and mycobacterial panels used in the phenyl series, filling the critical data gap identified in Section 3.

Kinase Inhibitor Screening: Benzimidazole Scaffold with Pyridin-3-yl Hinge-Binding Motif

Benzimidazole-containing compounds with pyridine substituents are established kinase hinge-binding scaffolds, as exemplified by JAK1-selective and NUAK1 inhibitors [2]. The pyridin-3-yl motif in the target compound presents the pyridine nitrogen in a geometry distinct from the more common pyridin-2-yl or pyridin-4-yl hinge binders, offering a differentiated H-bond acceptor vector for kinase selectivity screening panels. The methanone carbonyl at N-1 provides an additional polar contact point that may interact with the catalytic lysine or DFG motif residues.

Physicochemical Probe for LogP-Dependent Cellular Uptake Studies

With a predicted LogP of 4.8–5.4 and TPSA of 48 Ų [3], the compound occupies a property space associated with moderate-to-high passive membrane permeability. It can serve as a physicochemical probe compound in cellular permeability assays (PAMPA, Caco-2, MDCK) to calibrate LogP-permeability relationships for the benzimidazol-1-yl methanone chemotype, providing reference data for computational ADME models that guide procurement decisions for entire compound libraries.

Synthetic Methodology Development and Reference Standard

The compound is commercially available from multiple vendors at ≥97% purity (HPLC) with ISO-certified quality control . It can be used as an authentic reference standard for developing novel synthetic routes to benzimidazol-1-yl aryl methanones, including microwave-assisted and green-chemistry approaches, or as a starting material for derivatization at the naphthalene ring (e.g., nitration, halogenation) to generate focused libraries.

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